1-(1-Iodoethyl)-4-octylbenzene
Description
1-(1-Iodoethyl)-4-octylbenzene (CAS: 2518048-10-5) is an organoiodine compound with the molecular formula C₁₆H₂₅I and a molecular weight of 344.28 g/mol . Structurally, it consists of a benzene ring substituted with an octyl group at the para-position and a 1-iodoethyl group at the meta-position. This compound is primarily recognized as Fingolimod Impurity 12, a byproduct or intermediate in the synthesis of fingolimod, a sphingosine-1-phosphate receptor modulator used in multiple sclerosis therapy . Its iodine substituent enhances electrophilicity, making it reactive in nucleophilic substitution or cross-coupling reactions, while the octyl chain contributes to lipophilicity, influencing solubility and phase behavior in liquid crystal or pharmaceutical applications .
Properties
Molecular Formula |
C₁₆H₂₅I |
|---|---|
Molecular Weight |
344.27 |
Synonyms |
Fingolimod Impurity 10 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-(1-Iodoethyl)-4-octylbenzene, highlighting differences in substituents, halogens, molecular weight, and applications:
Key Observations:
Halogen Effects :
- Iodine (e.g., in this compound) imparts greater polarizability and weaker C–I bond strength compared to chlorine, enhancing reactivity in substitution reactions .
- Chlorinated analogs (e.g., 1-(1-Chloroethyl)-4-isobutylbenzene) exhibit higher electronegativity but lower leaving-group ability than iodine derivatives .
Alkyl Chain Impact :
- The octyl group in this compound increases hydrophobicity, making it suitable for lipid-based formulations or liquid crystal matrices .
- Shorter chains (e.g., isobutyl in C₁₂H₁₇Cl) reduce molecular weight and improve solubility in polar solvents .
Functional Group Diversity :
- Azido-substituted analogs (e.g., C₈H₈ClN₃) prioritize reactivity in click chemistry, unlike iodine/chlorine derivatives used in pharmaceuticals .
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